molecular formula C12H17NO4 B2735388 Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate CAS No. 2126159-71-3

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate

Cat. No.: B2735388
CAS No.: 2126159-71-3
M. Wt: 239.271
InChI Key: HQANMNYSAGIYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate is an organic compound with the molecular formula C12H17NO4 It is a derivative of propanoic acid and features a phenyl ring substituted with an amino group and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate typically involves the esterification of 3-(3-amino-4-(methoxymethoxy)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways and produce various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-amino-4-methoxyphenyl)propanoate
  • Methyl 3-(3-amino-4-hydroxyphenyl)propanoate
  • Methyl 3-(3-amino-4-ethoxyphenyl)propanoate

Uniqueness

Methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This functional group can provide additional sites for chemical modification, allowing for the development of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

methyl 3-[3-amino-4-(methoxymethoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-15-8-17-11-5-3-9(7-10(11)13)4-6-12(14)16-2/h3,5,7H,4,6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQANMNYSAGIYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)CCC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.